N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[2-(3,4-dimethylanilino)-4-oxo-1,3-thiazol-5-yl]acetamide
Description
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[2-(3,4-dimethylanilino)-4-oxo-1,3-thiazol-5-yl]acetamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by the presence of a trifluoromethyl group, which is known for enhancing the pharmacokinetic properties of drugs, including their metabolic stability and bioavailability .
Properties
Molecular Formula |
C20H17ClF3N3O2S |
|---|---|
Molecular Weight |
455.9 g/mol |
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[2-(3,4-dimethylphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]acetamide |
InChI |
InChI=1S/C20H17ClF3N3O2S/c1-10-3-4-12(7-11(10)2)26-19-27-18(29)16(30-19)9-17(28)25-13-5-6-15(21)14(8-13)20(22,23)24/h3-8,16H,9H2,1-2H3,(H,25,28)(H,26,27,29) |
InChI Key |
NOXQHXDWNPSGGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C2NC(=O)C(S2)CC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[2-(3,4-dimethylanilino)-4-oxo-1,3-thiazol-5-yl]acetamide typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with 2-(3,4-dimethylanilino)-4-oxo-1,3-thiazole-5-carboxylic acid under specific conditions to form the desired acetamide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as crystallization and purification to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[2-(3,4-dimethylanilino)-4-oxo-1,3-thiazol-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[2-(3,4-dimethylanilino)-4-oxo-1,3-thiazol-5-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[2-(3,4-dimethylanilino)-4-oxo-1,3-thiazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
4-[4-chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol: Known for its analgesic properties.
N-(1,3-dimethylpyrazol-4-yl)sulfonyl-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)pyrazol-1-yl]-2-[(4S)-2,2,4-trimethylpyrrolidin-1-yl]pyridine-3-carboxamide: Used in the treatment of cystic fibrosis.
Uniqueness
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[2-(3,4-dimethylanilino)-4-oxo-1,3-thiazol-5-yl]acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its metabolic stability and bioavailability, making it a valuable compound in drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
